molecular formula C18H19NO3S B12744080 1,6-Dimethylquinolinium p-toluenesulfonate CAS No. 72076-53-0

1,6-Dimethylquinolinium p-toluenesulfonate

Cat. No.: B12744080
CAS No.: 72076-53-0
M. Wt: 329.4 g/mol
InChI Key: BEXRYEWRLUOTMD-UHFFFAOYSA-M
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Description

1,6-Dimethylquinolinium p-toluenesulfonate is a chemical compound that belongs to the class of quinolinium salts It is formed by the reaction of 1,6-dimethylquinoline with p-toluenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethylquinolinium p-toluenesulfonate can be synthesized through a straightforward reaction between 1,6-dimethylquinoline and p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as acetonitrile or methanol, and heating the mixture to reflux. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated crystallization processes can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethylquinolinium p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced quinoline compounds.

    Substitution: Substituted quinolinium salts.

Scientific Research Applications

1,6-Dimethylquinolinium p-toluenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quinoline derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,6-dimethylquinolinium p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as carbonic anhydrases, by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, including the disruption of cellular processes and the induction of cell death in certain cancer cells .

Comparison with Similar Compounds

1,6-Dimethylquinolinium p-toluenesulfonate can be compared with other similar compounds, such as:

    2,4,6-Trimethylpyridinium p-toluenesulfonate: This compound has similar chemical properties but differs in its substitution pattern on the pyridine ring.

    Pyridinium p-toluenesulfonate: Another related compound with a pyridinium core instead of a quinolinium core.

    Tetraethylammonium p-toluenesulfonate: A quaternary ammonium salt with different applications in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

72076-53-0

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

1,6-dimethylquinolin-1-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C11H12N.C7H8O3S/c1-9-5-6-11-10(8-9)4-3-7-12(11)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

BEXRYEWRLUOTMD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)[N+](=CC=C2)C

Origin of Product

United States

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